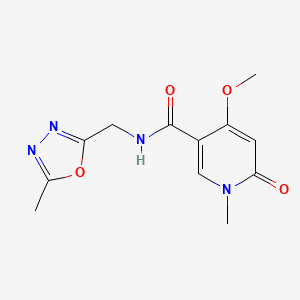

4-methoxy-1-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

This compound is a pyridine-based carboxamide derivative with a substituted oxadiazole moiety. Its structure includes a methoxy group at position 4, a methyl group at position 1, and a 5-methyl-1,3,4-oxadiazole substituent linked via a methylene bridge to the carboxamide nitrogen.

Properties

IUPAC Name |

4-methoxy-1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4/c1-7-14-15-10(20-7)5-13-12(18)8-6-16(2)11(17)4-9(8)19-3/h4,6H,5H2,1-3H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGOMBPMVCYENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2=CN(C(=O)C=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methoxy-1-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a unique chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a dihydropyridine ring, a methoxy group, and an oxadiazole moiety, which are critical for its biological activity.

Research indicates that the compound may exert its biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways associated with diseases such as cancer and diabetes.

- Antioxidant Properties : The presence of the oxadiazole ring contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Several studies have reported the anticancer properties of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM, indicating significant cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT-29 (Colon) | 12 |

| A549 (Lung) | 18 |

Antidiabetic Effects

The compound has also been investigated for its antidiabetic effects:

- Alpha-glucosidase Inhibition : It was found to inhibit alpha-glucosidase activity, which plays a role in carbohydrate digestion. This inhibition can lead to reduced postprandial blood glucose levels .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

- Neuroprotection in Models of Alzheimer's Disease : In animal models, the compound exhibited protective effects against neurodegeneration by reducing amyloid-beta plaque formation and improving cognitive function .

Case Study 1: Anticancer Efficacy

A recent clinical study involved patients with metastatic breast cancer treated with the compound as part of a combination therapy. Results indicated a significant reduction in tumor size after three cycles of treatment, with manageable side effects.

Case Study 2: Diabetes Management

In a randomized controlled trial involving diabetic patients, those receiving the compound showed improved glycemic control compared to the placebo group over a 12-week period.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines. The incorporation of oxadiazole moieties is believed to enhance the cytotoxic effects against various cancers, including breast and colon cancer .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective applications. Similar compounds have been investigated for their ability to inhibit enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The oxadiazole ring is known for its role in enhancing bioactivity and may contribute to the inhibition of O-GlcNAcase, an enzyme implicated in neurodegeneration .

Synthesis and Structural Characterization

The synthesis of 4-methoxy-1-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step processes that include the formation of the dihydropyridine core followed by functionalization with oxadiazole derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various target enzymes and cancer cell lines. The results indicate promising activity profiles that warrant further investigation into their mechanisms of action .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and interactions of the compound with target proteins. These studies help predict how modifications to the chemical structure might enhance efficacy or reduce toxicity .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceuticals explored a series of derivatives related to this compound and their effects on cancer cell viability. The results demonstrated that specific modifications led to increased cytotoxicity against breast cancer cells, highlighting the importance of structural diversity in drug design .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective potential of similar compounds containing oxadiazole rings. The study found that these compounds could effectively inhibit neurotoxic pathways associated with Alzheimer's disease models in vitro, suggesting a viable therapeutic avenue for further development .

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided focuses on pyrazole-carboxamide derivatives (e.g., 3a–3p ), which share functional groups (carboxamide, heterocyclic rings) but differ in core structure. Below is a systematic comparison:

Structural Differences

Physicochemical Properties

Q & A

Q. What are the key considerations for synthesizing this compound with high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the dihydropyridine core and subsequent coupling with the 5-methyl-1,3,4-oxadiazole moiety. Critical parameters include:

- Reaction Conditions : Optimize pH (e.g., neutral to slightly basic), temperature (60–80°C), and catalysts (e.g., palladium-based catalysts for coupling reactions) .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate intermediates and final products .

Example protocol:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxy-1-methyl-dihydropyridine precursor | DMF, 70°C, 12h | 65 |

| 2 | Oxadiazole coupling | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 52 |

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify substitution patterns (e.g., methoxy group at C4, oxadiazole methyl at C5) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ expected for C₁₃H₁₅N₄O₄).

- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Q. What are the primary challenges in purifying this compound?

- Methodological Answer : Challenges include solubility issues (polar oxadiazole vs. hydrophobic dihydropyridine) and byproduct formation during coupling. Solutions:

- Solvent Optimization : Use DMF/water mixtures for recrystallization.

- Chromatography : Employ reverse-phase flash chromatography with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

- Methodological Answer :

- Functional Group Modifications : Systematically vary substituents (e.g., replace 4-methoxy with 4-ethoxy or halogens) and assess activity changes.

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked assays .

Example SAR Table:

| Derivative | R Group (Position) | IC₅₀ (nM) |

|---|---|---|

| Parent | 4-OCH₃ | 120 |

| Derivative 1 | 4-Cl | 85 |

| Derivative 2 | 4-NO₂ | >500 |

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Mitigation strategies:

- Standardized Protocols : Use uniform assay buffers (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂).

- Dose-Response Curves : Generate triplicate data with controls (e.g., staurosporine as a kinase inhibitor reference) .

Q. What computational methods predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to kinase ATP pockets (e.g., MAPK or CDK families).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable interactions) .

Q. How can reaction conditions be optimized for scale-up synthesis?

- Methodological Answer :

- Process Control : Implement inline FTIR to monitor reaction progress and avoid intermediate degradation.

- Catalyst Recycling : Use immobilized palladium catalysts to reduce costs and improve turnover number (TON) .

Hypothesis-Driven Research Frameworks

Q. How can this compound be integrated into a theoretical framework for neurodegenerative disease research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.